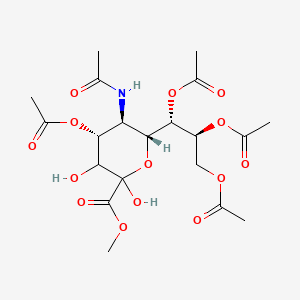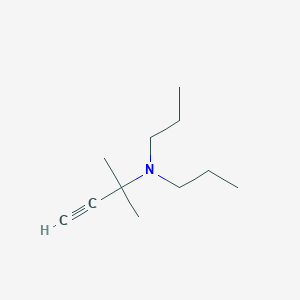
2-methyl-N,N-dipropylbut-3-yn-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N,N-dipropylbut-3-yn-2-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a but-3-yn-2-amine backbone with two propyl groups and a methyl group attached to the nitrogen atom. It is a tertiary amine due to the three alkyl groups attached to the nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-dipropylbut-3-yn-2-amine can be achieved through several methods. One common approach involves the alkylation of a primary amine with an appropriate alkyne. For instance, the reaction of 2-methylbut-3-yn-2-ol with dipropylamine under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with dipropylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or nickel complexes can enhance the efficiency of the reaction. Additionally, the reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N,N-dipropylbut-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amines with different alkyl or aryl groups.
Applications De Recherche Scientifique
2-methyl-N,N-dipropylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-N,N-dipropylbut-3-yn-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylbut-3-yn-2-amine: Lacks the dipropyl groups, making it less sterically hindered.
N,N-dipropylbut-3-yn-2-amine: Lacks the methyl group, affecting its reactivity and steric properties.
2-methyl-N,N-diethylbut-3-yn-2-amine: Similar structure but with ethyl groups instead of propyl groups, influencing its physical and chemical properties.
Uniqueness
2-methyl-N,N-dipropylbut-3-yn-2-amine is unique due to the combination of its alkyne group and the steric effects of the propyl groups
Propriétés
Formule moléculaire |
C11H21N |
|---|---|
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
2-methyl-N,N-dipropylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H21N/c1-6-9-12(10-7-2)11(4,5)8-3/h3H,6-7,9-10H2,1-2,4-5H3 |
Clé InChI |
CFNAFNSEQLSZKK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
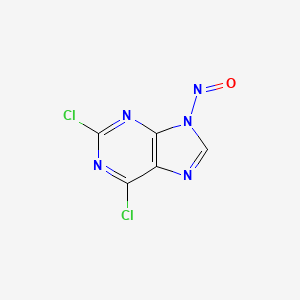

![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
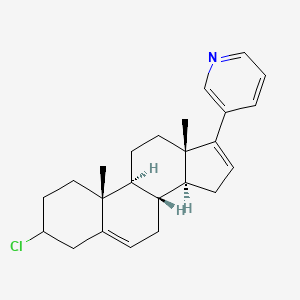
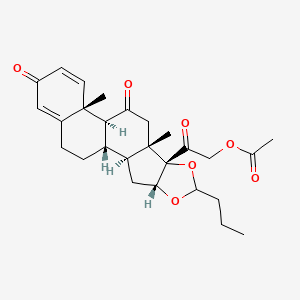
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
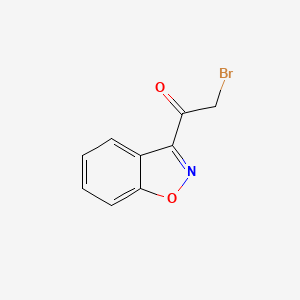




![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
